molecular formula C22H26BrNO3S B12148492 N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12148492
M. Wt: 464.4 g/mol
InChI Key: DVYJOLIDFTVCGY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-bromobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety attached to the amide nitrogen. The benzamide ring is substituted with a tert-butyl group at the para position, conferring steric bulk and lipophilicity. Such structural attributes are often leveraged in medicinal chemistry to modulate solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C22H26BrNO3S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C22H26BrNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3

InChI Key

DVYJOLIDFTVCGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-bromobenzylamine to yield N-(3-bromobenzyl)-4-tert-butylbenzamide.

    Introduction of the Tetrahydrothiophene Moiety: The next step involves the introduction of the tetrahydrothiophene moiety. This can be achieved by reacting the benzamide intermediate with tetrahydrothiophene-3-one in the presence of a suitable oxidizing agent, such as hydrogen peroxide, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety and the bromobenzyl group can play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Core Structural Features

All analogs share the following core:

  • N-(3-bromobenzyl) group : Provides halogen-mediated hydrophobic interactions.
  • Benzamide backbone : Serves as a scaffold for substitution.

Substituent-Driven Variations

Key differences arise from substituents on the benzamide ring (Table 1):

Compound Name R-Group on Benzamide Molecular Formula Molecular Weight (g/mol) Key Structural Notes Reference
N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (Target Compound) 4-tert-butyl C₂₃H₂₇BrN₂O₃S 503.44 High lipophilicity due to tert-butyl N/A (hypothetical)
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide 4-isobutoxy C₂₂H₂₅BrN₂O₄S 519.41 Ether linkage introduces polarity
N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 4-chloro C₁₈H₁₆BrClN₂O₃S 455.75 Electron-withdrawing chloro group
N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide 3-chloro, 4-methoxy C₁₉H₁₉BrClN₂O₄S 472.80 Ortho-chloro and methoxy enhance electronic complexity

Table 1 : Structural comparison of analogs.

Key Observations

The 4-isobutoxy analog () balances lipophilicity with polarity due to the ether oxygen, which may enhance solubility in polar solvents .

The 3-chloro-4-methoxy analog () combines steric and electronic effects, with methoxy acting as an electron donor and chloro as an electron acceptor .

Synthetic Accessibility: describes the synthesis of a tert-butyl-substituted benzamide (4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide) via nickel-catalyzed reductive aminocarbonylation, suggesting a feasible route for similar compounds .

Biological Activity

N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H24BrN2O2SC_{20}H_{24}BrN_{2}O_{2}S and a molecular weight of approximately 433.38 g/mol. The structure features a bromobenzyl group and a dioxidotetrahydrothiophen moiety, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzothiazole and benzimidazole have shown promising results against various cancer cell lines. These compounds often function by inhibiting cell proliferation and inducing apoptosis in tumor cells.

  • Mechanism of Action : The antitumor activity is believed to be mediated through DNA intercalation and disruption of the cell cycle. Compounds that bind to DNA can inhibit replication and transcription, leading to cell death.
  • Case Study : A study involving related compounds demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Activity

In addition to antitumor effects, this compound may also possess antimicrobial properties. Compounds structurally similar to it have been tested against various bacterial strains.

  • Testing Methodology : Antimicrobial activity is typically evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria.
  • Findings : Certain derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (μM)Reference
AntitumorA549 (lung cancer)6.26 ± 0.33
HCC827 (lung cancer)6.48 ± 0.11
AntimicrobialE. coliVaries
S. aureusVaries

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